molecular formula C24H19BrFN5O3S B2667360 N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 389071-26-5

N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2667360
CAS No.: 389071-26-5
M. Wt: 556.41
InChI Key: MFOWLSUFBQPJJV-UHFFFAOYSA-N
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Description

N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that features a triazole ring, a bromobenzylthio group, a fluorophenyl group, and a nitrobenzamide moiety

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly as an antimicrobial or anticancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromobenzylthio Group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group, often facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide group is typically introduced via nitration of a benzamide precursor, using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the bromobenzylthio group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) for reduction of the nitro group.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring and the nitrobenzamide moiety are often involved in binding to active sites of enzymes, inhibiting their activity. The bromobenzylthio and fluorophenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-((5-((4-chlorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide: Similar structure but with a chlorine atom instead of bromine.

    N-((5-((4-bromobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of the bromobenzylthio, fluorophenyl, and nitrobenzamide groups in N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFN5O3S/c1-15-20(3-2-4-21(15)31(33)34)23(32)27-13-22-28-29-24(30(22)19-11-9-18(26)10-12-19)35-14-16-5-7-17(25)8-6-16/h2-12H,13-14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOWLSUFBQPJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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